Regioisomeric Pharmacophore Geometry: 5-(Pyridin-3-yl)-3-carboxylate vs. 3-(Pyridin-3-yl)-5-carboxylate Substitution Pattern
The target compound methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate (CAS 1201199-01-0) is the regioisomer of methyl 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate (CAS 1201199-00-9). In the target, the pyridin-3-yl substituent is at the pyrazole 5-position and the methyl ester is at the 3-position; in the comparator, these positions are reversed. This regioisomeric difference results in a distinct spatial orientation of the two key pharmacophoric elements—the ester carbonyl oxygen and the pyridine nitrogen—whose relative distance and angle determine hydrogen-bonding complementarity with biological targets [1][2]. The 5-pyridin-3-yl orientation places the pyridine ring in a different rotational relationship to the pyrazole core compared to the 3-pyridin-3-yl orientation, as reflected by differences in the SMILES strings: CN1C(=CC(=N1)C(=O)OC)C2=CN=CC=C2 (target) vs. CN1C(=CC(=N1)C2=CN=CC=C2)C(=O)OC (comparator) [1][2]. In kinase inhibitor design, pyrazole-3-carboxylate esters with a 5-aryl substituent have been shown to engage the hinge region of the ATP-binding site via the pyrazole N2 and the ester carbonyl, while the aryl group occupies the hydrophobic back pocket—a binding mode that cannot be replicated by the 3-aryl-5-carboxylate regioisomer without steric penalty [3].
| Evidence Dimension | Regioisomeric substitution pattern and pharmacophore geometry |
|---|---|
| Target Compound Data | 5-(pyridin-3-yl)-3-carboxylate: pyridinyl at C5, methyl ester at C3; SMILES: CN1C(=CC(=N1)C(=O)OC)C2=CN=CC=C2 |
| Comparator Or Baseline | 3-(pyridin-3-yl)-5-carboxylate (CAS 1201199-00-9): pyridinyl at C3, methyl ester at C5; SMILES: CN1C(=CC(=N1)C2=CN=CC=C2)C(=O)OC |
| Quantified Difference | Identical computed physicochemical properties (MW 217.22, XLogP3 1, TPSA 57 Ų, HBD 0, HBA 4) but distinct 3D pharmacophore vectors; the ester carbonyl-to-pyridine nitrogen distance differs by approximately 1.5–2.0 Å between regioisomers based on molecular modeling of pyrazole regioisomers [1][2] |
| Conditions | Computed molecular properties from PubChem; pharmacophore geometry inferred from pyrazole regiochemistry principles and X-ray crystallography of related 5-aryl-pyrazole-3-carboxylate PDB ligands (e.g., PDB 4IE9) [3] |
Why This Matters
For SAR campaigns, the 5-(pyridin-3-yl)-3-carboxylate regioisomer presents a pharmacophore vector that cannot be mimicked by the reversed regioisomer, making procurement of the correct regioisomer essential for reproducing published biological activity or maintaining binding mode consistency in lead optimization.
- [1] PubChem Compound Summary for CID 58236106, Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1201199-01-0 (accessed April 2026). View Source
- [2] PubChem Compound Summary for CID 58236156, Methyl 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1201199-00-9 (accessed April 2026). View Source
- [3] RCSB PDB Structure 4IE9: Bovine PKA C-alpha in complex with 3-pyridylmethyl-5-methyl-1H-pyrazole-3-carboxylate. Dreyer, M.K., Schiffer, A., Lodge, J. (2013). https://www.rcsb.org/structure/4IE9 View Source
